An In-depth Technical Guide to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: Synthesis, Properties, and Spectroscopic Characterization
An In-depth Technical Guide to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Given the limited direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from analogous structures and fundamental principles of pyrazole chemistry to offer a robust predictive analysis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, with pyrazole derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substituents on the pyrazole ring play a crucial role in modulating its biological activity and physicochemical properties. In the case of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, the (2-methylphenyl)methyl group at the N1 position and the nitro group at the C4 position are expected to significantly influence its electronic and steric characteristics. The nitro group, in particular, is a versatile synthetic handle that can be a precursor to other functional groups, enhancing the potential for creating diverse chemical libraries.[3]
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole would involve a two-step process: the nitration of a commercially available pyrazole followed by N-alkylation. This approach is favored for its regioselectivity and the use of readily available starting materials.
Workflow for the Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Caption: Proposed synthesis workflow for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.
Step-by-Step Protocol:
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Deprotonation of 4-Nitro-1H-pyrazole:
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To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion. The N1 nitrogen of the pyrazole ring is acidic and readily deprotonated by a base.
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-
N-Alkylation:
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To the resulting suspension of the pyrazolate anion, add a solution of 2-methylbenzyl bromide (1 equivalent) in the same solvent dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up and Purification:
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Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.
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Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| IUPAC Name | 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | - |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. | General properties of pyrazole derivatives |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents and strong acids.[5] | General chemical stability |
| InChI Key | (Predicted) | - |
| Canonical SMILES | (Predicted) | - |
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods. The following are the predicted key features of the spectra.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-7.5 ppm (4H).- Pyrazole Protons: Two singlets, one for the C3-H and one for the C5-H of the pyrazole ring, expected to be in the range of δ 7.5-8.5 ppm. The C5-H is typically downfield from the C3-H.- Methylene Protons (-CH₂-): A singlet around δ 5.3-5.6 ppm (2H).- Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm (3H). |
| ¹³C NMR | - Aromatic Carbons (Phenyl Ring): Signals in the range of δ 125-140 ppm.- Pyrazole Carbons: C3 and C5 signals in the range of δ 130-145 ppm. The C4 carbon bearing the nitro group will be significantly deshielded and may appear around δ 120-130 ppm.- Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.- Methyl Carbon (-CH₃): A signal around δ 18-22 ppm. |
| Infrared (IR) | - Aromatic C-H Stretch: ~3100-3000 cm⁻¹.- Aliphatic C-H Stretch: ~2950-2850 cm⁻¹.- N=O Asymmetric Stretch: ~1550-1500 cm⁻¹.- N=O Symmetric Stretch: ~1350-1300 cm⁻¹.- C=N and C=C Stretch (Ring): ~1600-1450 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 217.0851 (for C₁₁H₁₁N₃O₂).- Key Fragmentation Patterns: Loss of the nitro group (-NO₂), and cleavage of the benzyl group. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is primarily dictated by the pyrazole ring, the nitro group, and the benzyl substituent.
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Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino-pyrazole derivative can then serve as a versatile intermediate for the synthesis of a wide range of other compounds, including amides, sulfonamides, and other heterocyclic systems.[3]
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Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, though the presence of the deactivating nitro group will direct substitution to other positions, primarily the phenyl ring.[6]
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Potential Applications:
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to possess a broad spectrum of biological activities.[7] The specific substitution pattern of this compound makes it a candidate for screening in various assays.
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Agrochemicals: Pyrazole derivatives are also used in the development of herbicides and fungicides.[8]
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Materials Science: The compound could be incorporated into polymers to enhance their thermal stability and mechanical properties.[8]
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Conclusion
While direct experimental data for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is scarce, this in-depth technical guide provides a comprehensive theoretical framework for its synthesis, and predicted physicochemical and spectroscopic properties. The proposed synthetic route is based on well-established pyrazole chemistry, and the predicted spectral data offer a valuable reference for its characterization. The versatile chemical nature of this compound, particularly the reactive nitro group, makes it a promising building block for the development of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this molecule.
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